molecular formula C16H22ClN3O B11939049 Tebuconazole, PESTANAL(R), analytical standard

Tebuconazole, PESTANAL(R), analytical standard

Cat. No.: B11939049
M. Wt: 307.82 g/mol
InChI Key: UAJBSHCDOPGGBX-UHFFFAOYSA-N
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Description

Tebuconazole, PESTANAL®, analytical standard is a triazole fungicide primarily used to control diseases in agricultural crops. It is effective against soil-borne and foliar fungal diseases . The compound is known for its high efficacy and is widely used in various agricultural applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tebuconazole is synthesized through a multi-step process involving the reaction of 1-(4-chlorophenyl)-4,4-dimethyl-3-pentanol with 1H-1,2,4-triazole. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Tebuconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the standards required for its use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions

Tebuconazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce different functional groups into the molecule .

Mechanism of Action

Tebuconazole exerts its effects by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

  • Propiconazole
  • Azoxystrobin
  • Imidacloprid
  • Difenoconazole
  • Tetraconazole
  • Trifloxystrobin
  • Pyraclostrobin
  • Cyproconazole
  • Fenbuconazole

Uniqueness

Tebuconazole is unique due to its high efficacy against a broad spectrum of fungal pathogens and its relatively low toxicity to non-target organisms. Its chemical structure allows for effective inhibition of ergosterol biosynthesis, making it a valuable tool in agricultural and scientific research .

Properties

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-3,3-dimethyl-2-(1,2,4-triazol-1-yl)butan-1-ol

InChI

InChI=1S/C16H22ClN3O/c1-15(2,3)16(10-21,20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3

InChI Key

UAJBSHCDOPGGBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CO)N2C=NC=N2

Origin of Product

United States

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